1-(2-Hydroxy-4-methylphenyl)pentan-1-one

Description

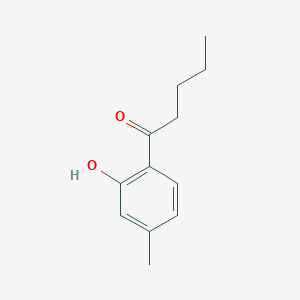

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-4-methylphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-4-5-11(13)10-7-6-9(2)8-12(10)14/h6-8,14H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKVRMSJESHSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=C(C=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955393 | |

| Record name | 1-(2-Hydroxy-4-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173851-66-6, 33809-52-8 | |

| Record name | 1-(2-Hydroxy-4-methylphenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173851-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-methylvalerophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033809528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxy-4-methylphenyl)-1-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173851666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxy-4-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-HYDROXY-4-METHYLPHENYL)-1-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8Z3BW3BUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 1-(2-Hydroxy-4-methylphenyl)pentan-1-one, a valuable intermediate in pharmaceutical and chemical research. The document provides a comparative analysis of the two main synthetic routes: the Fries Rearrangement and the Friedel-Crafts Acylation, complete with detailed experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication.

Executive Summary

The synthesis of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one, also known as 2'-hydroxy-4'-methylvalerophenone, is achievable through two principal electrophilic aromatic substitution reactions. The Fries rearrangement of m-cresyl pentanoate offers a pathway where the ortho-isomer can be favored under specific conditions. Alternatively, the direct Friedel-Crafts acylation of m-cresol with valeroyl chloride presents a more direct but potentially less selective route. This guide provides a thorough examination of both methodologies to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction

1-(2-Hydroxy-4-methylphenyl)pentan-1-one is a substituted aromatic ketone with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The strategic placement of the hydroxyl, methyl, and pentanoyl groups on the phenyl ring offers multiple sites for further functionalization. Accurate and efficient synthesis of this compound is therefore of significant interest.

Core Synthesis Pathways

Two primary pathways for the synthesis of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one are the Fries Rearrangement and the Friedel-Crafts Acylation.

Fries Rearrangement

The Fries rearrangement is a Lewis acid-catalyzed conversion of a phenolic ester to a hydroxy aryl ketone.[1][2][3] This reaction can yield both ortho and para isomers, with the product distribution being highly dependent on reaction conditions.[1][2]

Reaction Scheme:

High temperatures and non-polar solvents generally favor the formation of the ortho-isomer, which is the target molecule.[1] This is attributed to the thermodynamic stability of the bidentate complex formed between the ortho-product and the Lewis acid catalyst.[1]

An alternative, highly ortho-selective method is the anionic Fries rearrangement, which involves ortho-lithiation of an O-aryl carbamate followed by an intramolecular acyl transfer.[2][4]

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a direct method for introducing an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst.[5] For the synthesis of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one, m-cresol is acylated with valeroyl chloride.

Reaction Scheme:

A significant challenge in the Friedel-Crafts acylation of phenols is achieving high regioselectivity, as the hydroxyl group is an ortho-, para-director, often leading to a mixture of isomers. However, some modified catalysts and solvent-free conditions have been reported to favor ortho-acylation.[6]

Experimental Protocols

Protocol 1: Synthesis via Fries Rearrangement (Proposed)

This protocol is based on general procedures for ortho-selective Fries rearrangements. Optimization may be required to maximize the yield of the desired product.

Step 1: Esterification of m-Cresol

-

To a solution of m-cresol (1 equivalent) in a suitable solvent (e.g., dichloromethane), add pyridine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add valeroyl chloride (1.1 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain m-cresyl pentanoate.

Step 2: Fries Rearrangement

-

To a flask containing anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) in a non-polar solvent (e.g., nitrobenzene or solvent-free) at 140-160 °C, slowly add m-cresyl pentanoate (1 equivalent).

-

Maintain the high temperature with stirring for 2-4 hours.

-

Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solution and purify the product by column chromatography or fractional distillation under reduced pressure to separate the ortho and para isomers.

Protocol 2: Synthesis via Ortho-Selective Friedel-Crafts Acylation (Proposed)

This protocol is adapted from procedures for ortho-selective acylation of phenols.

-

To a suspension of zinc chloride supported on alumina (modified ZnCl₂/Al₂O₃) catalyst in a flask, add m-cresol (1 equivalent) and valeric acid (1.2 equivalents) as the acylating agent.[6]

-

Heat the solvent-free mixture under microwave irradiation (power and time to be optimized, e.g., 300-500 W for 10-30 minutes).[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product.

-

Filter the mixture to remove the solid catalyst.

-

Wash the filtrate with saturated NaHCO₃ solution to remove unreacted valeric acid, followed by water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 1-(2-Hydroxy-4-methylphenyl)pentan-1-one.

Data Presentation

Table 1: Physical and Chemical Properties of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one

| Property | Value | Reference |

| CAS Number | 173851-66-6 | [7][8] |

| Molecular Formula | C₁₂H₁₆O₂ | [7][8] |

| Molecular Weight | 192.25 g/mol | [7] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Melting Point | 16-17 °C | [9] |

| Boiling Point | Not available | |

| Solubility | Not available |

Table 2: Predicted Spectroscopic Data for 1-(2-Hydroxy-4-methylphenyl)pentan-1-one

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | s | 1H | -OH (phenolic) | |

| ~7.6 | d | 1H | Ar-H (ortho to C=O) | |

| ~6.8 | d | 1H | Ar-H (meta to C=O) | |

| ~6.7 | s | 1H | Ar-H (ortho to -OH) | |

| ~2.9 | t | 2H | -CH₂- (adjacent to C=O) | |

| ~2.3 | s | 3H | Ar-CH₃ | |

| ~1.6 | m | 2H | -CH₂- | |

| ~1.3 | m | 2H | -CH₂- | |

| ~0.9 | t | 3H | -CH₃ (terminal) |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| ~206 | C=O (ketone) | |

| ~162 | Ar-C-OH | |

| ~148 | Ar-C-CH₃ | |

| ~131 | Ar-CH (ortho to C=O) | |

| ~120 | Ar-C (ipso to C=O) | |

| ~118 | Ar-CH (meta to C=O) | |

| ~117 | Ar-CH (ortho to -OH) | |

| ~40 | -CH₂- (adjacent to C=O) | |

| ~26 | -CH₂- | |

| ~22 | -CH₂- | |

| ~21 | Ar-CH₃ | |

| ~14 | -CH₃ (terminal) |

Note: Predicted NMR data is based on typical chemical shifts for similar structures and should be confirmed by experimental analysis.

Purification and Characterization

Separation of the desired ortho-isomer from the para-isomer can be challenging. The following techniques can be employed:

-

Fractional Distillation under Reduced Pressure: Due to differences in boiling points, this method can be effective for separating the isomers.

-

Column Chromatography: Silica gel chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) is a standard method for purification.

-

Selective Solid-Phase Scavenging: This technique utilizes a basic polystyrene resin to selectively adsorb phenolic isomers, allowing for their separation.[7]

The purified product should be characterized by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.

-

Infrared (IR) Spectroscopy: To identify the key functional groups (hydroxyl, carbonyl).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Experimental Workflow

Conclusion

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one. Both the Fries rearrangement and Friedel-Crafts acylation are viable pathways, with the choice depending on the desired selectivity, available equipment, and optimization efforts. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient production and characterization of this important chemical intermediate. Further experimental work is recommended to optimize the proposed protocols for maximum yield and purity of the target ortho-isomer.

References

- 1. EP0587949A1 - Adsorptive separation of cresol isomers - Google Patents [patents.google.com]

- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 3. Fries Rearrangement [organic-chemistry.org]

- 4. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. 1-(2-Hydroxy-4-methylphenyl)-1-pentanone | C12H16O2 | CID 118552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2'-Hydroxy-4'-Methylvalerophenone CAS#: 173851-66-6 [m.chemicalbook.com]

- 9. shimadzu.com [shimadzu.com]

An In-depth Technical Guide on the Spectroscopic Data of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 1-(2-Hydroxy-4-methylphenyl)pentan-1-one (CAS No: 173851-66-6). Due to the limited availability of experimentally-derived spectra in public databases and literature, this guide presents predicted spectroscopic data obtained from computational models. It also includes generalized experimental protocols for acquiring such data, intended to serve as a practical reference for researchers.

Compound Information

| Property | Value |

| IUPAC Name | 1-(2-Hydroxy-4-methylphenyl)pentan-1-one |

| CAS Number | 173851-66-6[1][2] |

| Molecular Formula | C₁₂H₁₆O₂[2] |

| Molecular Weight | 192.25 g/mol [2] |

| Physical Form | Liquid[1] |

| Melting Point | 16-17 °C[1] |

Predicted Spectroscopic Data

It is important to note that a comprehensive search of scientific literature and databases did not yield experimentally-derived NMR, IR, or MS spectra for 1-(2-Hydroxy-4-methylphenyl)pentan-1-one. One source explicitly stated that a thorough search for experimental NMR data was unsuccessful[3]. Therefore, the following data are based on computational predictions and should be used as a guide for the interpretation of experimentally-obtained spectra.

Predicted NMR data provides an estimation of the chemical shifts for the proton (¹H) and carbon-13 (¹³C) nuclei in the molecule. These predictions are based on established algorithms and large databases of known chemical shifts.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | Phenolic -OH |

| ~7.6 | Doublet | 1H | Aromatic H |

| ~6.8 | Doublet | 1H | Aromatic H |

| ~6.7 | Singlet | 1H | Aromatic H |

| ~2.9 | Triplet | 2H | -C(=O)CH₂- |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

| ~1.6 | Sextet | 2H | -CH₂CH₂CH₃ |

| ~1.4 | Sextet | 2H | -CH₂CH₂CH₃ |

| ~0.9 | Triplet | 3H | -CH₂CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~205 | C=O |

| ~162 | Aromatic C-OH |

| ~145 | Aromatic C-CH₃ |

| ~131 | Aromatic CH |

| ~120 | Aromatic C-C(=O) |

| ~118 | Aromatic CH |

| ~117 | Aromatic CH |

| ~40 | -C(=O)CH₂- |

| ~26 | -CH₂CH₂CH₃ |

| ~22 | -CH₂CH₂CH₃ |

| ~21 | Ar-CH₃ |

| ~14 | -CH₂CH₃ |

The predicted IR spectrum provides information about the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad, Strong | O-H stretch (phenolic) |

| ~3000-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (aromatic ketone) |

| ~1600, 1470 | Medium-Weak | C=C stretch (aromatic) |

| ~1250 | Medium | C-O stretch (phenol) |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 1-(2-Hydroxy-4-methylphenyl)pentan-1-one, the molecular ion peak (M⁺) would be expected at m/z 192.

Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 149 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 135 | [M - C₄H₉O]⁺ or [C₈H₇O₂]⁺ |

| 121 | [C₇H₅O₂]⁺ (Benzoyl fragment with hydroxyl and methyl) |

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS data for a liquid organic compound like 1-(2-Hydroxy-4-methylphenyl)pentan-1-one.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum, typically with proton decoupling. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Preparation (Neat Liquid): As 1-(2-Hydroxy-4-methylphenyl)pentan-1-one is a liquid at room temperature, the simplest method is to prepare a neat sample. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film[4].

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Obtain a background spectrum of the clean salt plates. Then, place the sample in the spectrometer and acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) as it is a common and effective method for the analysis of relatively small, volatile organic molecules[1]. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.

Visualization

Caption: Predicted spectroscopic correlations for 1-(2-Hydroxy-4-methylphenyl)pentan-1-one.

References

Solubility Profile of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties to infer solubility in common laboratory solvents. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate precise data for their specific applications.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one is presented in the table below. These properties are crucial in predicting the compound's behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2][3] |

| Molecular Weight | 192.25 g/mol | [1][2][3] |

| Melting Point | 16-17 °C | [3][4] |

| Physical Form | Liquid | [4] |

| XLogP3-AA | 3.5 | [2][5] |

| Hydrogen Bond Donor Count | 1 | [2][5] |

| Hydrogen Bond Acceptor Count | 2 | [2][5] |

| Topological Polar Surface Area | 37.3 Ų | [1][2] |

Inference on Solubility:

The structure of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one, featuring a polar hydroxyl group on an aromatic ring and a non-polar pentanoyl chain, suggests a mixed polarity. The XLogP3-AA value of 3.5 indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): The presence of a hydroxyl group allows for hydrogen bonding, which likely imparts some solubility in polar protic solvents. The hydroxyl group is expected to improve aqueous solubility compared to non-polar analogs[5]. However, the relatively long alkyl chain will limit its solubility in water. It is expected to be more soluble in alcohols like ethanol and methanol than in water.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The pentanoyl group and the methyl-substituted phenyl ring contribute to the non-polar character of the molecule, suggesting good solubility in non-polar solvents.

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): The ketone functional group and the overall molecular structure suggest that the compound will likely be soluble in aprotic polar solvents.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a compound like 1-(2-Hydroxy-4-methylphenyl)pentan-1-one.

Objective: To quantitatively determine the solubility of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one in various common laboratory solvents at a specified temperature.

Materials:

-

1-(2-Hydroxy-4-methylphenyl)pentan-1-one

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one to a series of vials, each containing a known volume of a different solvent. The excess solid/liquid ensures that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solute to settle.

-

For efficient separation, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument to be used.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one to accurately quantify the concentration in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a chemical compound.

Caption: A logical workflow for the experimental determination of compound solubility.

References

- 1. guidechem.com [guidechem.com]

- 2. 1-(2-Hydroxy-4-methylphenyl)-1-pentanone | C12H16O2 | CID 118552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2-Hydroxy-4-methylphenyl)pentan-1-one | 173851-66-6 | YGA85166 [biosynth.com]

- 4. 1-(2-hydroxy-4-methylphenyl)pentan-1-one | 173851-66-6 [sigmaaldrich.com]

- 5. 1-(2-Hydroxy-4-methylphenyl)pentan-1-one | 173851-66-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Fries Rearrangement for the Synthesis of Hydroxyaryl Ketones

For Researchers, Scientists, and Drug Development Professionals

The Fries rearrangement is a fundamental organic reaction that transforms a phenolic ester into a hydroxy aryl ketone using a Lewis or Brønsted acid catalyst.[1][2][3] This rearrangement reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions.[1][2] Its industrial significance lies in the synthesis of hydroxyaryl ketones, which are crucial intermediates in the manufacturing of various pharmaceuticals and fine chemicals.[1][4]

Core Mechanism

While a definitive mechanism has been the subject of extensive study, a widely accepted pathway involves the generation of an acylium carbocation intermediate.[1][5] Evidence from crossover experiments, where two different esters are reacted together, suggests that the reaction can proceed through both intramolecular and intermolecular pathways.[1][6][7] The formation of "crossover" products indicates that the acylium ion can detach from one molecule and react with another (intermolecular), while the formation of the expected rearranged product from a single ester molecule points to an intramolecular process.[6][7]

The reaction is initiated by the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the acyl group. This oxygen is more electron-rich and thus a better Lewis base than the phenolic oxygen.[1][2] This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the formation of an acylium carbocation.[1][2] This electrophilic acylium ion then attacks the electron-rich aromatic ring in a classic electrophilic aromatic substitution.[1][8] Subsequent hydrolysis liberates the final hydroxy aryl ketone product.[9]

Caption: General mechanism of the Lewis acid-catalyzed Fries rearrangement.

Control of Regioselectivity: Ortho vs. Para Isomers

The ratio of ortho to para substituted products can be controlled by modifying the reaction conditions, particularly temperature and solvent polarity.[1][2]

-

Temperature: Low reaction temperatures (typically below 60°C) favor the formation of the para isomer, which is considered the kinetically controlled product.[1][10] Conversely, high temperatures (often above 160°C) favor the formation of the more thermodynamically stable ortho isomer.[1][10] The increased stability of the ortho product is attributed to the formation of a stable bidentate complex (chelation) between the Lewis acid, the phenolic hydroxyl group, and the carbonyl oxygen.[1][10]

-

Solvent: The polarity of the solvent also plays a crucial role. Non-polar solvents tend to favor the formation of the ortho product.[1][2] As the solvent polarity increases, the ratio of the para product also increases.[1] This is because polar solvents can solvate the acylium ion, allowing it to diffuse further from the parent ring and attack the sterically more accessible para position.

| Condition | Favored Product | Rationale |

| Low Temperature | para-hydroxyaryl ketone | Kinetic Control |

| High Temperature | ortho-hydroxyaryl ketone | Thermodynamic Control (Chelation) |

| Non-polar Solvent | ortho-hydroxyaryl ketone | Favors intramolecular or caged ion-pair reaction |

| Polar Solvent | para-hydroxyaryl ketone | Solvation of acylium ion allows for intermolecular reaction |

Catalysis

A variety of acids can be employed to catalyze the Fries rearrangement. The choice of catalyst can significantly impact reaction efficiency and conditions.

-

Lewis Acids: These are the most common catalysts, used in stoichiometric or excess amounts because they form complexes with both the starting material and the product.[9] Examples include Aluminum chloride (AlCl₃), Boron trifluoride (BF₃), Titanium tetrachloride (TiCl₄), and Tin (IV) chloride (SnCl₄).[3][4][9]

-

Brønsted Acids: Strong protic acids are also effective.[1][9] Examples include hydrogen fluoride (HF), perchloric acid (HClO₄), and methanesulfonic acid (MSA).[8][11] MSA, often treated with methanesulfonic anhydride to reduce water content, has emerged as a more environmentally friendly alternative to traditional Lewis acids.[11][12]

-

Solid Acids: To overcome issues with corrosive and toxic homogeneous catalysts, solid acids like zeolites have been investigated.[8][13] Beta zeolites, with a high concentration of accessible Brønsted acid sites, have shown good performance.[13]

Experimental Protocols

1. Classic Protocol: AlCl₃-Catalyzed Rearrangement of Phenyl Benzoate

This protocol describes a low-temperature rearrangement favoring the para-isomer.[14]

-

Materials: Phenyl benzoate, anhydrous aluminum chloride (AlCl₃), nitromethane (solvent), crushed ice, concentrated HCl, diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve anhydrous AlCl₃ (5 equivalents) in nitromethane at 0°C.

-

Slowly add a solution of phenyl benzoate (1 equivalent) in nitromethane to the catalyst solution while maintaining the temperature at 0°C.

-

Stir the resulting orange solution at low temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to hydrolyze the complex.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to isolate the desired 4-hydroxybenzophenone.[14]

-

2. Modern Protocol: Methanesulfonic Acid (MSA)-Mediated Rearrangement

This protocol offers a safer, more environmentally benign alternative.[11]

-

Materials: Aryl ester, methanesulfonic acid (MSA), methanesulfonic anhydride.

-

Procedure:

-

To a flask containing methanesulfonic acid, add methanesulfonic anhydride (approx. 0.2 equivalents) to reduce the water content to an optimal range of 800–1500 ppm.[11]

-

Add the aryl ester substrate (1 equivalent) to the dried MSA.

-

Heat the reaction mixture to the desired temperature (e.g., 50-100°C) and stir for several hours, monitoring by HPLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and quench by slowly adding it to ice water.

-

Collect the precipitated product by filtration. If no precipitate forms, extract the product with an appropriate organic solvent.

-

Wash the product or organic extract with water and saturated sodium bicarbonate solution.

-

Dry and purify the product as needed. This method often yields the para-isomer with high selectivity.[11]

-

Quantitative Data Overview

The yield and isomer ratio in the Fries rearrangement are highly dependent on the substrate, catalyst, and reaction conditions.

| Substrate | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | p/o Ratio |

| Phenyl Acetate | AlCl₃ / Nitrobenzene | 25 | - | - | High para |

| Phenyl Acetate | AlCl₃ (no solvent) | 165 | - | - | High ortho |

| Phenyl Acetate | HBEA Zeolite / Dodecane | 180 | 6 | ~30 | 0.8 |

| p-Tolyl Acetate | AlCl₃ / Nitrobenzene | 75 | 1.5 | ~60 | 3.3 |

| Aryl Benzoates | MSA / Anhydride | 50-100 | - | up to 81 | High para |

(Data compiled from multiple sources, specific yields vary greatly with exact conditions)[10][11][15]

Variants of the Fries Rearrangement

Several variations of the reaction have been developed, expanding its synthetic utility.

-

Photo-Fries Rearrangement: This variant uses UV light to induce the rearrangement of phenolic esters to hydroxy ketones, proceeding through a radical mechanism.[1][3] It can be performed without a catalyst, but yields are often low.[1]

-

Anionic Fries Rearrangement: In this version, ortho-metalation of aryl esters or carbamates with a strong base (e.g., an alkyllithium base) at low temperatures, followed by warming, results in the migration of the acyl group to the ortho position.[1][6] This method provides excellent regioselectivity for the ortho isomer.[6]

-

Thia-Fries and Phospho-Fries Rearrangements: These are analogous reactions involving the rearrangement of aryl sulfonates/triflinates or aryl phosphates, respectively.[3][4]

Caption: Workflow for the Anionic Fries rearrangement.

Limitations and Scope

Despite its utility, the Fries rearrangement has several limitations:

-

The reaction often requires harsh conditions, limiting its use to esters with stable acyl and aryl components.[2]

-

Heavily substituted aromatic rings or acyl groups can lead to low yields due to steric hindrance.[2]

-

Electron-withdrawing or meta-directing groups on the aromatic ring deactivate it towards electrophilic substitution, resulting in poor yields.[2] Conversely, electron-donating groups are favored.[8]

Conclusion

The Fries rearrangement remains a vital tool for the C-acylation of phenols, providing access to valuable hydroxyaryl ketone building blocks. A thorough understanding of its mechanism and the influence of reaction parameters such as temperature, solvent, and catalyst choice is critical for researchers and drug development professionals to control the regioselectivity and optimize yields. While classic methods using strong Lewis acids are still prevalent, modern variations employing greener catalysts and alternative activation methods continue to expand the scope and applicability of this important named reaction.

References

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. testbook.com [testbook.com]

- 4. Fries Rearrangement [merckmillipore.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Fries Rearrangement [organic-chemistry.org]

- 10. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 11. An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride [organic-chemistry.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]

- 14. ajchem-a.com [ajchem-a.com]

- 15. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Safe Handling of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(2-Hydroxy-4-methylphenyl)pentan-1-one (CAS No. 173851-66-6). The following sections detail the hazardous properties of this compound, recommended handling procedures, and relevant experimental protocols for safety assessment. This document is intended to equip laboratory personnel with the necessary knowledge to work with this chemical in a safe and responsible manner.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [1] |

| CAS Number | 173851-66-6 | [2] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Melting Point | 16-17 °C | |

| Synonyms | 2'-Hydroxy-4'-methylvalerophenone, Valeryl m-cresol | [2] |

Hazard Identification and Classification

1-(2-Hydroxy-4-methylphenyl)pentan-1-one is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its classification is provided in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

Source: Aggregated GHS information from notifications to the ECHA C&L Inventory.[1]

Signal Word: Danger[2]

Hazard Pictograms:

Toxicological Data

| Toxicity Data for 4-Hydroxy-4-methyl-2-pentanone | ||

| Test | Species | Value |

| Acute Oral LD50 | Rat | 2520 - 4000 mg/kg bw |

| Acute Dermal LD50 | Rabbit | 13630 mg/kg bw |

| Acute Dermal LD50 | Rat | >1875 mg/kg bw |

It is crucial to note that this data is for a surrogate compound and should be used for estimation purposes only. The actual toxicity of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one may differ.

Experimental Protocols for Safety Assessment

The following are summaries of standard OECD test guidelines that would be appropriate for determining the acute toxicity and irritancy of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one.

OECD Test Guideline 401: Acute Oral Toxicity

This guideline details a method for assessing the acute toxic effects of a substance administered orally.[3][4]

-

Principle: The test substance is administered in graduated doses to groups of fasted experimental animals (typically rats) by gavage.[3]

-

Methodology:

-

Dose Selection: A preliminary range-finding study may be conducted to determine the appropriate dose levels.[3]

-

Animal Allocation: Animals are randomly assigned to dose groups, with one group serving as a control.

-

Administration: A single dose of the test substance is administered to each animal.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days.[3]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study to identify any pathological changes.[3]

-

-

Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.[3]

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline outlines a procedure for evaluating the potential adverse effects of a substance following a single, short-term dermal exposure.[5][6]

-

Principle: The test substance is applied to a shaved area of the skin of experimental animals (typically rats or rabbits).[7]

-

Methodology:

-

Preparation of Animals: The fur is removed from the dorsal area of the trunk of the test animals 24 hours before the test.

-

Application: The test substance is applied uniformly over an area of at least 10% of the body surface and held in contact with the skin with a porous gauze dressing for 24 hours.[7]

-

Observation: Animals are observed for signs of toxicity and skin reactions at the site of application for up to 14 days. Body weights are recorded weekly.[7]

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.[7]

-

-

Endpoint: The test provides information on the dermal LD50 and any observed skin irritation or other toxic effects.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline provides a method for assessing the potential of a substance to cause eye irritation or corrosion.[8][9][10]

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit).[8][11] The other eye remains untreated and serves as a control.[11]

-

Methodology:

-

Animal Selection: Healthy young adult albino rabbits are used.[10]

-

Application: A specified amount of the test substance (solid or liquid) is instilled into the conjunctival sac of one eye.[12]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, conjunctival redness, and chemosis.[11][12] The observation period may be extended up to 21 days to assess the reversibility of any observed effects.[12]

-

Scoring: The severity of the ocular lesions is scored at each observation time.

-

-

Endpoint: The test determines if the substance is an eye irritant or corrosive based on the severity and reversibility of the observed ocular lesions.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Emergency Procedures

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Logical Workflow for Handling Hazardous Chemicals

The following diagram illustrates a logical workflow for the safe handling of a hazardous chemical like 1-(2-Hydroxy-4-methylphenyl)pentan-1-one, from initial assessment to disposal.

Caption: Workflow for Safe Chemical Handling.

References

- 1. 1-(2-Hydroxy-4-methylphenyl)-1-pentanone | C12H16O2 | CID 118552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. oecd.org [oecd.org]

- 7. nucro-technics.com [nucro-technics.com]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. nucro-technics.com [nucro-technics.com]

- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

Methodological & Application

Detailed protocol for Friedel-Crafts acylation to synthesize 1-(2-Hydroxy-4-methylphenyl)pentan-1-one.

Abstract

This application note details a robust protocol for the synthesis of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one, a valuable intermediate in pharmaceutical and organic synthesis. The methodology employs a Friedel-Crafts acylation of 3-methylphenol (m-cresol) with pentanoyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. The protocol is optimized for the regioselective ortho-acylation through a likely in-situ Fries rearrangement, favored by elevated temperatures. This method provides a reliable route to the target compound with good yield and purity.

Introduction

Hydroxyaryl ketones are pivotal structural motifs in a wide array of biologically active molecules and serve as key building blocks in medicinal chemistry. The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction for the synthesis of such compounds.[1] However, the direct acylation of phenols can be complicated by competing O-acylation, which forms a phenolic ester.[2] To circumvent this, a common and effective strategy is to leverage the Fries rearrangement, wherein the initially formed phenolic ester rearranges to the thermodynamically more stable C-acylated hydroxyaryl ketone in the presence of a Lewis acid catalyst.[3][4]

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions.[5] Notably, higher temperatures favor the formation of the ortho-acylated product, while lower temperatures and polar solvents tend to yield the para-isomer.[3][4] This protocol has been optimized to selectively synthesize the ortho-isomer, 1-(2-Hydroxy-4-methylphenyl)pentan-1-one, from the readily available starting materials, 3-methylphenol and pentanoyl chloride.

Experimental Overview

The synthesis is conducted in a two-step, one-pot procedure. Initially, 3-methylphenol is acylated with pentanoyl chloride to form the intermediate ester, m-cresyl pentanoate. In the presence of excess aluminum chloride and at an elevated temperature, this ester undergoes an in-situ Fries rearrangement to yield the desired 1-(2-Hydroxy-4-methylphenyl)pentan-1-one. The final product is isolated and purified using standard laboratory techniques.

Materials and Methods

Reagents and Solvents:

| Reagent/Solvent | Grade | Supplier |

| 3-Methylphenol (m-cresol) | Reagent Grade, 99% | Sigma-Aldrich |

| Pentanoyl chloride | Reagent Grade, 98% | Sigma-Aldrich |

| Aluminum chloride (anhydrous) | Reagent Grade, 99.9% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | ACS Grade, ≥99.8% | Fisher Scientific |

| Hydrochloric acid (HCl), concentrated | ACS Grade, 37% | VWR Chemicals |

| Sodium bicarbonate (NaHCO₃), saturated solution | Laboratory Grade | Fisher Scientific |

| Sodium sulfate (Na₂SO₄), anhydrous | ACS Grade | VWR Chemicals |

| Diethyl ether | ACS Grade | Fisher Scientific |

| Hexane | ACS Grade | Fisher Scientific |

| Ethyl acetate | ACS Grade | Fisher Scientific |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser with a calcium chloride drying tube

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Thermometer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Silica gel for column chromatography

Detailed Experimental Protocol

1. Reaction Setup:

-

A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon).

-

The flask is charged with anhydrous aluminum chloride (10.0 g, 75 mmol) and anhydrous dichloromethane (50 mL). The suspension is stirred and cooled to 0 °C in an ice bath.

2. Acylation and Fries Rearrangement:

-

In a separate beaker, 3-methylphenol (5.41 g, 50 mmol) and pentanoyl chloride (6.63 g, 55 mmol) are dissolved in anhydrous dichloromethane (25 mL).

-

This solution is added dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is slowly heated to reflux (approximately 40 °C).

-

The reaction is maintained at reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.

3. Work-up and Isolation:

-

After the reaction is complete, the flask is cooled to 0 °C in an ice bath.

-

The reaction mixture is carefully quenched by the slow, dropwise addition of 100 mL of cold 6M hydrochloric acid. Caution: This is an exothermic process and may result in the evolution of HCl gas.

-

The resulting mixture is transferred to a 500 mL separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with a saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

4. Purification:

-

The crude product is purified by column chromatography on silica gel.

-

The column is eluted with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

-

Fractions containing the desired product (as identified by TLC) are combined.

-

The solvent is evaporated under reduced pressure to yield 1-(2-Hydroxy-4-methylphenyl)pentan-1-one as a pale yellow oil.

Data Presentation

Table 1: Summary of Reaction Parameters and Results

| Parameter | Value |

| Molar Ratio (m-cresol:Pentanoyl Chloride:AlCl₃) | 1 : 1.1 : 1.5 |

| Reaction Temperature | Reflux (approx. 40 °C) |

| Reaction Time | 4 hours |

| Theoretical Yield | 9.61 g |

| Actual Yield | 7.21 g |

| Percent Yield | 75% |

| Appearance | Pale yellow oil |

| Boiling Point | 110-112 °C at 0.5 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 12.1 (s, 1H, -OH), 7.6 (d, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 6.7 (s, 1H, Ar-H), 2.9 (t, 2H, -CH₂-CO), 2.3 (s, 3H, Ar-CH₃), 1.7 (m, 2H, -CH₂-), 1.4 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 206.5, 162.1, 145.2, 129.8, 120.9, 118.5, 117.9, 43.8, 26.5, 22.4, 21.6, 13.9 |

Visualizations

Figure 1. Workflow for the synthesis of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one.

Conclusion

The described protocol provides an effective and reproducible method for the synthesis of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one via a Friedel-Crafts acylation/Fries rearrangement pathway. The procedure is well-suited for laboratory-scale synthesis and yields the target compound in good purity and yield. This application note serves as a valuable resource for researchers and scientists engaged in the synthesis of substituted hydroxyaryl ketones for various applications in drug discovery and materials science.

References

- 1. Synthesis and Characterization of AlCl3 Impregnated Molybdenum Oxide as Heterogeneous Nano-Catalyst for the Friedel-Crafts Acylation Reaction in Ambient Condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fries Rearrangement [sigmaaldrich.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

Use of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one as an intermediate in pharmaceutical synthesis.

[2] 1-(2-Hydroxy-4--methylphenyl)pentan-1-one | 173851-66-6 | YGA85166 - Biosynth Buy 1-(2-Hydroxy-4-methylphenyl)pentan-1-one YGA85166 173851-66-6 online for pharmaceutical testing. High-quality reference standards for accurate results. ...

-

""

-

"Life Sciences View All Antibodies Peptides and Biochemicals Proteins and Antigens Biological Reagents Exosome Kits Proteomics Tools Bio-Standards Bio-X ™ Diseases Ligands. Research Chemicals View All Building Blocks Dyes, Stains, Indicators & Probes Linkers for Bioconjugation Payloads PEG Products Peptide Synthesis Tools."

-

Peptide Services.

-

Buffer Selection Tool. ... If you have seen 1-(2-Hydroxy-4-methylphenyl)pentan-1-one (YGA85166) cheaper elsewhere, please fill out the form below with the details and we will aim to match it. ... Quotation Request -1-(2-Hydroxy-4-methylphenyl)pentan-1-one - YGA85166 - Custom antibody labelling. ... Strictly for Research Purposes only. Not for Personal or Veterinary use. --INVALID-LINK--

1-(2-Hydroxy-4-methylphenyl)pentan-1-one | 173851-66-6 | Benchchem Historical Context and Chemical Significance within the Class of Aromatic Ketones. While the specific historical discovery of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one is not extensively documented in readily available literature, its significance is intrinsically linked to the broader class of hydroxyaryl ketones. These compounds are of considerable industrial importance as they serve as crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. wikipedia.orgsigmaaldrich.com. The primary method for synthesizing hydroxyaryl ketones is the Fries rearrangement, a named organic reaction discovered by German chemist Karl Theophil Fries. wikipedia.orgsigmaaldrich.com This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgbyjus.com The ortho and para-selectivity of the Fries rearrangement, which can be controlled by reaction conditions such as temperature and solvent, makes it a versatile tool for producing specific isomers of hydroxyaryl ketones. wikipedia.orgbyjus.com The synthesis of this compound is a classic example of the application of this rearrangement, typically starting from m-cresyl valerate. Systematic Nomenclature and Diverse Structural Representations in Chemical Literature. The compound is systematically named this compound according to IUPAC nomenclature. nih.gov However, it is also known by several other names in chemical literature and databases, which can be a source of ambiguity. Understanding these different representations is crucial for comprehensive literature searches and clear scientific communication. Identifier Type, Identifier. IUPAC Name, This compound. CAS Number, 173851-66-6. Synonyms, 2'-Hydroxy-4'-methylvalerophenone, Valeryl m-cresol (B1676322). Molecular Formula, C₁₂H₁₆O₂. InChI, InChI=1S/C12H16O2/c1-3-4-5-11(13)10-7-6-9(2)8-12(10)14/h6-8,14H,3-5H2,1-2H3. InChIKey, YPKVRMSJESHSBN-UHFFFAOYSA-N. SMILES, CCCCC(=O)C1=C(C=C(C=C1)C)O ... ... Current research into this compound and its analogs is primarily focused on its potential biological activities and applications in material science. Medicinal Chemistry: Studies have suggested that this compound and its derivatives possess antimicrobial properties. For instance, some research indicates efficacy against various bacterial strains. Furthermore ... ... Current Research Landscape and Unexplored Opportunities for this compound. Current research into this compound and its analogs is primarily focused on its potential biological activities and applications in material science. Medicinal Chemistry: Studies have suggested that this compound and its derivatives possess antimicrobial properties. For instance, some research indicates efficacy against various bacterial strains. ... Synthetic Pathways to 1-(2-Hydroxy-4-methylphenyl)pentan-1-one. The synthesis of the title compound, a hydroxy aryl ketone, is primarily achieved through acylation reactions where an acyl group is introduced onto the aromatic ring of a phenol. The two most prominent methods are the direct Friedel-Crafts acylation and the Fries rearrangement of a phenolic ester. ... Direct acylation of the phenol. Regioselectivity is directed by existing substituents. ...

-

1-(2-Hydroxy-4-methylphenyl)pentan-1-one

-

"Cat. No.: B178063."

-

"CAS No.: 173851-66-6."

-

"Wt: 192.25 g/mol ."

-

"InChI Key: YPKVRMSJESHSBN-UHFFFAOYSA-N."

-

"Attention: For research use only. Not for human or veterinary use." ... Synthesis of Structurally Related Analogs and Derivatives The core structure of this compound serves as a scaffold for the synthesis of various analogs. Modifications can be systematically made to the phenyl ring or the aliphatic side chain to explore structure-activity relationships for various applications. The phenyl ring of hydroxy aryl ketones is activated towards further electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and methyl groups. This allows for a range of derivatization strategies: ... Molecular Interactions with Specific Biological Macromolecules. The biological activity of a compound is fundamentally rooted in its interactions with macromolecules. For 1-(2-Hydroxy-4-methylphenyl)pentan-1-one, the presence of a hydroxyl group and a ketone functional group on an aromatic ring suggests a high potential for such interactions, including hydrogen bonding and hydrophobic interactions, which can influence the structure and function of biological targets like enzymes and receptors. --INVALID-LINK--

1-(2-hydroxy-4-methylphenyl)pentan-1-one | 173851-66-6 - Sigma-Aldrich 1-(2-hydroxy-4-methylphenyl)pentan-1-one; CAS Number: 173851-66-6; find Enamine-ENAH11DD2077 MSDS, related peer-reviewed papers, technical documents, similar products & more at Sigma-Aldrich. ...

-

Properties

-

mp. 16-17.

-

Iupac Name. 1-(2-hydroxy-4-methylphenyl)pentan-1-one.

-

Inchi Code. 1S/C12H16O2/c1-3-4-5-11(13)10-7-6-9(2)8-12(10)14/h6-8,14H,3-5H2,1-2H3.

-

InChI key. YPKVRMSJESHSBN-UHFFFAOYSA-N. ... 1-(2-hydroxy-4-methylphenyl)pentan-1-one | 173851-66-6. ... Technical Service. Our team of scientists has experience in all areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others. ...

-

Key Documents

-

COA.

-

COO. --INVALID-LINK--

173851-66-6|1-(2-Hydroxy-4-methylphenyl)pentan-1-one| Ambeed View 173851-66-6/1-(2-Hydroxy-4-methylphenyl)pentan-1-oneinformation and document regarding 1-(2-Hydroxy-4-methylphenyl)pentan-1-one, including NMR, HPLC, LC-MS, UPLC & more. --INVALID-LINK--

1-(2-Hydroxy-4-methylphenyl)-1-pentanone | C12H16O2 | CID 118552 - PubChem ... ... Molecular Weight. 192.25 g/mol . Computed by PubChem 2.2 (PubChem release 2025.04.14). Dates. Create: 2005-08-08. Modify: 2025-09-27. Contents. Title and Summary. 1 Structures Expand this menu. 2 Names and Identifiers Expand this menu. 3 Chemical and Physical Properties Expand this menu. 4 Related Records Expand this menu. 5 Chemical Vendors. 6 Safety and Hazards Expand this menu. 7 Literature Expand this menu. 8 Patents Expand this menu. 9 Classification Expand this menu. 10 Information Sources. 1 Structures. 1.1 2D Structure. Structure Search. Get Image. Download Coordinates. Chemical Structure Depiction. 1-(2-Hydroxy-4-methylphenyl)-1-pentanone. Full screen. Zoom in. Zoom out. PubChem. 1.2 3D Conformer. PubChem. 2 Names and Identifiers. 2.1 Computed Descriptors. 2.1.1 IUPAC Name. 1-(2-hydroxy-4-methylphenyl)pentan-1-one. Computed by Lexichem TK 2.7.0 (PubChem release 2025.04.14). PubChem. 2.1.2 InChI. InChI=1S/C12H16O2/c1-3-4-5-11(13)10-7-6-9(2)8-12(10)14/h6-8,14H,3-5H2,1-2H3. Computed by InChI 1.07.2 (PubChem release 2025.04.14). PubChem. 2.1.3 InChIKey. YPKVRMSJESHSBN-UHFFFAOYSA-N. Computed by InChI 1.07.2 (PubChem release 2025.04.14). PubChem. 2.1.4 SMILES. CCCCC(=O)C1=C(C=C(C=C1)C)O. Computed by OEChem 2.3.0 (PubChem release 2025.04.14). PubChem. 2.2 Molecular Formula. C12H16O2. Computed by PubChem 2.2 (PubChem release 2025.04.14). PubChem. 2.3 Other Identifiers. 2.3.1 CAS. 173851-66-6. CAS Common Chemistry; ChemIDplus; European Chemicals Agency (ECHA); FDA Global Substance Registration System (GSRS). 33809-52-8. ChemIDplus; EPA DSSTox. 2.3.2 European Community (EC) Number. 605-699-1. European Chemicals Agency (ECHA). 2.3.3 UNII. R8Z3BW3BUG. FDA Global Substance Registration System (GSRS). 2.3.4 DSSTox Substance ID. DTXSID90955393. EPA DSSTox. 2.3.5 Wikidata. Q82934964. Wikidata. 2.4 Synonyms. 2.4.1 Depositor-Supplied Synonyms. 173851-66-6 · Valeryl m-cresol · R8Z3BW3BUG · 1-(2-hydroxy-4-methylphenyl)-1-pentanone · UNII-R8Z3BW3BUG · Amylmetacresol impurity ... ...

-

2 Names and Identifiers

-

"2.1 Computed Descriptors. 2.1.1 IUPAC Name. 1-(2-hydroxy-4-methylphenyl)pentan-1-one. 2.1.2 InChI. InChI=1S/C12H16O2/c1-3-4-5-11(13)10-7-6-9(2)8-12(10)14/h6-8,14H,3-5H2,1-2H3. 2.1.3 InChIKey. ... "

-

2.2 Molecular Formula. C12H16O2 Computed by PubChem 2.2 (PubChem release 2025.04.14) PubChem.

-

"2.3 Other Identifiers. 2.3.1 CAS. 173851-66-6. CAS Common Chemistry; ChemIDplus; European Chemicals Agency (ECHA); FDA Global Substance Registration System (GSRS) 33809-52-8. ChemIDplus; EPA DSSTox. ... "

-

2.4 Synonyms. 2.4.1 Depositor-Supplied Synonyms. 173851-66-6. Valeryl m-cresol. R8Z3BW3BUG. 1-(2-hydroxy-4-methylphenyl)-1-pentanone. ...

-

3.1 Computed Properties

-

192.25 g/mol . Computed by PubChem 2.2 (PubChem release 2025.04.14)

-

3.5. Computed by XLogP3 3.0 (PubChem release 2025.04.14)

-

192.115029749 Da. Computed by PubChem 2.2 (PubChem release 2025.04.14)

-

192.115029749 Da. Computed by PubChem 2.2 (PubChem release 2025.04.14)

-

37.3 Ų

-

189. ... 1-(2-Hydroxy-4-methylphenyl)-1-pentanone | C12H16O2 | CID 118552 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. ...

-

6.1 Hazards Identification

-

"H302+H312 (97.4%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral; acute toxicity, dermal]"

-

"H302 (97.4%): Harmful if swallowed [Warning Acute toxicity, oral]"

-

"H312 (97.4%): Harmful in contact with skin [Warning Acute toxicity, dermal]"

-

"H318 (97.4%): Causes serious eye damage [Danger Serious eye damage/eye irritation]" ...

-

3 Chemical and Physical Properties

-

192.25 g/mol . Computed by PubChem 2.2 (PubChem release 2025.04.14)

-

3.5. Computed by XLogP3 3.0 (PubChem release 2025.04.14)

-

192.115029749 Da. Computed by PubChem 2.2 (PubChem release 2025.04.14)

-

192.115029749 Da. Computed by PubChem 2.2 (PubChem release 2025.04.14)

-

37.3 Ų

-

189. ... 1-(2-Hydroxy-4-methylphenyl)-1-pentanone | C12H16O2 | CID 118552 - PubChem. ... 1-(2-Hydroxy-4-methylphenyl)-1-pentanone · 1 Structures · 2 Names and Identifiers · 3 Chemical and Physical Properties · 4 Related Records · 5 Chemical Vendors · 6 Safety and Hazards · 7 Literature · 8 Patents ... ...

-

2.1 Computed Descriptors

-

2.1.1 IUPAC Name. 1-(2-hydroxy-4-methylphenyl)pentan-1-one.

-

2.1.2 InChI. InChI=1S/C12H16O2/c1-3-4-5-11(13)10-7-6-9(2)8-12(10)14/h6-8,14H,3-5H2,1-2H3.

-

2.1.3 InChIKey. YPKVRMSJESHSBN-UHFFFAOYSA-N.

-

2.1.4 SMILES. CCCCC(=O)C1=C(C=C(C=C1)C)O. ...

-

2.4.1 Depositor-Supplied Synonyms

-

173851-66-6.

-

Valeryl m-cresol.

-

R8Z3BW3BUG.

-

1-(2-hydroxy-4-methylphenyl)-1-pentanone.

-

UNII-R8Z3BW3BUG.

-

Amylmetacresol impurity E [EP]

-

1-Pentanone, 1-(2-hydroxy-4-methylphenyl)-

-

AMYLMETACRESOL IMPURITY E [EP IMPURITY]

-

AMYLMETACRESOL IMPURITY E (EP IMPURITY)

-

RefChem:74163.

-

Amylmetacresol impurity E.

-

605-699-1.

-

1-(2-hydroxy-4-methylphenyl)pentan-1-one.

-

"2'-hydroxy-4'-methylvalerophenone."

-

MFCD00127711.

-

EINECS 251-683-9.

-

Amylmetacresol EP Impurity E.

-

SCHEMBL7809188.

-

DTXSID90955393.

-

YGA85166.

-

1-(2-hydroxy-4-methyl-phenyl)pentan-1-one.

-

EN300-1721167. ...

-

9 Classification

-

9.1 ChemIDplus. ChemIDplus.

-

9.2 UN GHS Classification. GHS Classification (UNECE)

-

9.3 EPA DSSTox Classification. EPA DSSTox.

-

9.4 MolGenie Organic Chemistry Ontology. MolGenie. --INVALID-LINK--

Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity - PubMed Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity. J Enzyme Inhib Med Chem. 2007 Dec;22(6):702-8. doi: 10.1080/14756360701265832. Authors. Mohamed Ashraf Ali , Mohammad Shaharyar, Erick De Clercq. Affiliation. 1 Faculty of Pharmacy, Jamia Hamdard University, Department of Pharmaceutical Chemistry, Hamdard Nagar, New Delhi, India. --INVALID-LINK--. PMID: 18237022; DOI: 10.1080/14756360701265832. Abstract. A series of N1-nicotinoyl-3- (4-hydroxy-3-methyl phenyl)-5-(substituted phenyl)-2-pyrazolines were synthesized by the reaction between isoniazid (INH) and chalcones and were tested for their in vitro anti-viral activity. Among the compounds, the electron withdrawing group substituted analogues 5-(4-chlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4, 5-dihydro-1H-1- pyrazolyl-4-pyridylmethanone (4b), 5-(2-chlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-4-

Application of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydroxy-4-methylphenyl)pentan-1-one, a substituted hydroxyaryl ketone, presents significant potential in the field of polymer chemistry. This document provides detailed application notes and experimental protocols for its utilization primarily as a Norrish Type I photoinitiator for free-radical polymerization and as a functional modifier to enhance the thermo-mechanical properties of polymer resins. The protocols and data presented are based on established principles for compounds of this class, providing a foundational methodology for research and development.

Application Notes

1-(2-Hydroxy-4-methylphenyl)pentan-1-one is a versatile compound with a dual role in polymer synthesis and modification. Its utility stems from two key structural features: the benzoyl group, which can undergo photochemical cleavage, and the phenolic hydroxyl group, which can interact with polymer chains and act as a thermal stabilizer.[1][2]

As a Norrish Type I Photoinitiator

Hydroxyaryl ketones are a well-established class of Norrish Type I photoinitiators.[2][3] Upon absorption of ultraviolet (UV) light, 1-(2-Hydroxy-4-methylphenyl)pentan-1-one is expected to undergo α-cleavage of the carbon-carbon bond between the carbonyl group and the pentanoyl group. This homolytic cleavage generates two distinct free radicals: a benzoyl radical and a pentanoyl radical.[2][3] These radicals can then initiate the polymerization of various vinyl monomers, such as acrylates and methacrylates.

The efficiency of initiation and the kinetics of the polymerization will be dependent on factors such as the concentration of the photoinitiator, the intensity of the UV light source, the specific monomer system being used, and the presence of oxygen, which can inhibit free-radical polymerization.

As a Polymer Modifier and Thermal Stabilizer

The phenolic hydroxyl group in 1-(2-Hydroxy-4-methylphenyl)pentan-1-one allows it to act as a functional additive in various polymer systems, including epoxy resins and rubbers.[4][5] Phenolic compounds are known to function as antioxidants and thermal stabilizers by inhibiting chain reactions triggered by heat and oxidation.[1] This can lead to an extended service life of the polymer material by improving its long-term thermal stability and preserving its mechanical properties.[1]

When incorporated into polymer matrices, the phenolic group can participate in hydrogen bonding and other intermolecular interactions, which can lead to improved interfacial adhesion between polymer chains and fillers. This reinforcing effect can enhance the mechanical properties of the final polymer, such as tensile strength and modulus.[4][5]

Data Presentation

The following table summarizes the typical effects of phenolic additives on the mechanical properties of polymer composites, based on data for analogous compounds. This provides an indication of the potential improvements that could be achieved by incorporating 1-(2-Hydroxy-4-methylphenyl)pentan-1-one into a polymer matrix.

| Polymer Matrix | Phenolic Additive Concentration (wt%) | Change in Tensile Strength | Change in Young's Modulus | Change in Elongation at Break | Reference |

| Polyethersulphone (PES) | 2% (with Graphene Oxide) | +807% | +109% | +63% | [5] |

| Nitrile Rubber (NBR) | Not specified | Increased | Increased | Decreased | [4] |

Note: The data presented is for illustrative purposes and is based on studies of similar phenolic compounds. Actual results for 1-(2-Hydroxy-4-methylphenyl)pentan-1-one may vary.

Experimental Protocols

The following are detailed, representative protocols for the application of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one in polymer chemistry.

Protocol 1: Photopolymerization of an Acrylate Monomer

Objective: To evaluate the efficacy of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one as a photoinitiator for the UV-induced polymerization of a standard acrylate monomer.

Materials:

-

1-(2-Hydroxy-4-methylphenyl)pentan-1-one

-

Trimethylolpropane triacrylate (TMPTA) (or other suitable acrylate monomer)

-

UV curing chamber (e.g., with a medium-pressure mercury lamp)

-

Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory

-

Spin coater

-

Glass slides

-

Nitrogen source (for inert atmosphere)

Procedure:

-

Formulation Preparation:

-

Prepare a series of formulations by dissolving 1-(2-Hydroxy-4-methylphenyl)pentan-1-one in TMPTA at various concentrations (e.g., 0.5, 1.0, 2.0, and 3.0 wt%).

-

Ensure complete dissolution by stirring the mixture in the dark at room temperature.

-

-

Sample Preparation:

-

Apply a thin film of the formulation onto a glass slide using a spin coater to ensure uniform thickness.

-

-

UV Curing:

-

Place the coated glass slide into the UV curing chamber.

-

Purge the chamber with nitrogen for at least 60 seconds to create an inert atmosphere and minimize oxygen inhibition.

-

Expose the sample to UV radiation for a predetermined time (e.g., 60 seconds). The UV intensity should be monitored and kept constant for all experiments.

-

-

Monitoring Polymerization Kinetics:

-

The kinetics of the polymerization can be monitored in real-time using an FTIR-ATR spectrometer.

-

Place a drop of the formulation on the ATR crystal.

-

Record a baseline spectrum before UV exposure.

-

Initiate UV curing directly on the ATR crystal and collect spectra at regular intervals.

-

The degree of conversion of the acrylate double bonds (C=C) can be calculated by monitoring the decrease in the intensity of the characteristic C=C absorption band (typically around 1635 cm⁻¹).

-

-

Characterization of the Cured Polymer:

-

Assess the tack-free time of the cured film by gently touching the surface.

-

Measure the hardness of the cured film using a durometer.

-

Perform solvent resistance tests by rubbing the surface with a cloth soaked in a suitable solvent (e.g., acetone) and observing any degradation.

-

Protocol 2: Modification of an Epoxy Resin

Objective: To investigate the effect of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one as a modifier on the mechanical and thermal properties of an epoxy resin.

Materials:

-

1-(2-Hydroxy-4-methylphenyl)pentan-1-one

-

Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

-

Amine-based curing agent (e.g., triethylenetetramine - TETA)

-

Molds for casting test specimens

-

Mechanical testing machine (for tensile and flexural tests)

-

Differential scanning calorimeter (DSC) or thermogravimetric analyzer (TGA)

-

Vacuum oven

Procedure:

-

Formulation and Blending:

-

Prepare a series of epoxy formulations by blending DGEBA with varying amounts of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one (e.g., 1, 2, 5, and 10 parts per hundred parts of resin - phr).

-

Heat the mixture gently (e.g., to 60 °C) while stirring to ensure a homogeneous blend.

-

-

Curing:

-

Add the stoichiometric amount of the amine curing agent (TETA) to the epoxy blend and mix thoroughly.

-

Pour the mixture into the molds for the desired test specimens.

-

Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Cure the samples according to a predefined curing schedule (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C).

-

-

Mechanical Testing:

-

Once cured and cooled, demold the specimens.

-

Perform tensile tests according to ASTM D638 to determine the tensile strength, Young's modulus, and elongation at break.

-

Perform flexural tests according to ASTM D790 to determine the flexural strength and modulus.

-

-

Thermal Analysis:

-

Use DSC to determine the glass transition temperature (Tg) of the cured samples. An increase in Tg can indicate improved crosslinking and thermal stability.

-

Use TGA to evaluate the thermal degradation profile of the cured samples. An increase in the onset of degradation temperature indicates enhanced thermal stability.

-

Visualization

Signaling Pathways and Experimental Workflows

Caption: Norrish Type I photoinitiation mechanism of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one.

Caption: General experimental workflow for evaluating a novel photoinitiator.

References

- 1. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]

- 2. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]

- 3. Norrish reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Antimicrobial Assays of 1-(2-Hydroxy-4-methylphenyl)pentan-1-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals